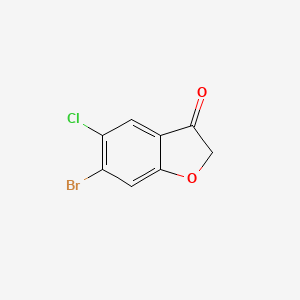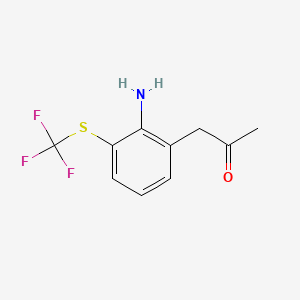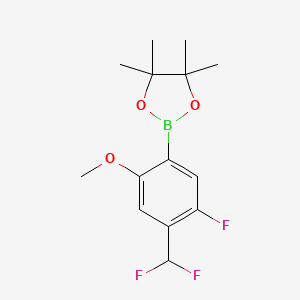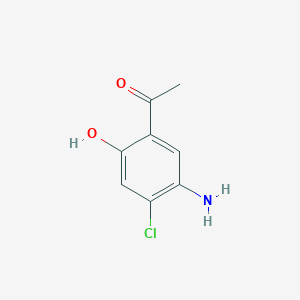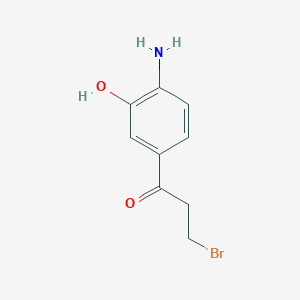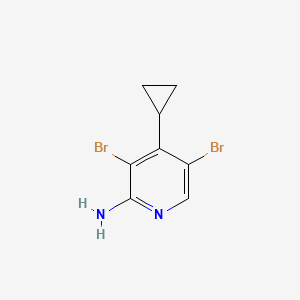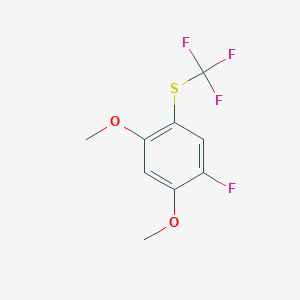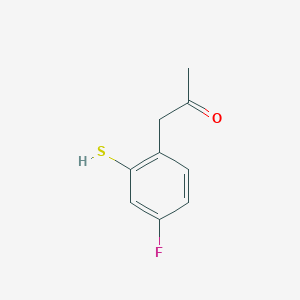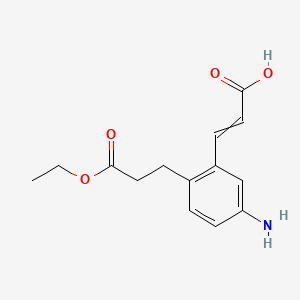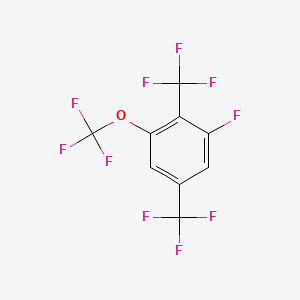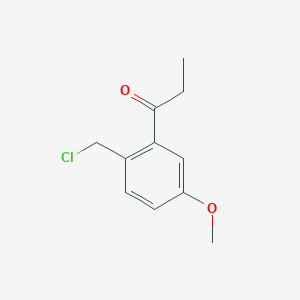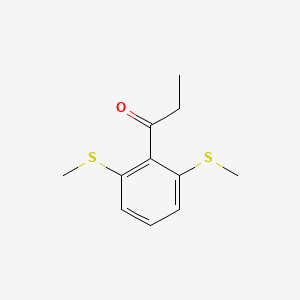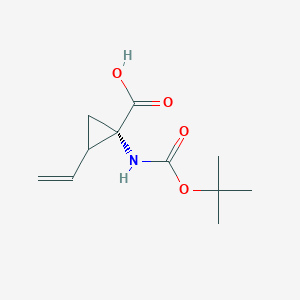
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid is a compound that features a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a vinyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of (1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The starting material, often a suitable alkene, undergoes cyclopropanation to form the cyclopropane ring.
Vinylation: Introduction of the vinyl group can be achieved through various methods, including cross-coupling reactions.
Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted side reactions during subsequent steps.
Carboxylation: The carboxylic acid group is introduced, often through oxidation or carboxylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and acids like trifluoroacetic acid (TFA) for deprotection .
Aplicaciones Científicas De Investigación
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid involves its interaction with molecular targets through its functional groups. The vinyl group can participate in addition reactions, while the Boc-protected amino group can form hydrogen bonds and electrostatic interactions with biological targets. The cyclopropane ring provides rigidity and influences the compound’s overall conformation, affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds include other Boc-protected amino acids and cyclopropane derivatives. Compared to these compounds, (1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid is unique due to the presence of both a vinyl group and a cyclopropane ring, which confer distinct reactivity and structural properties. Examples of similar compounds include:
(1S,2R)-1-(tert-Butoxycarbonylamino)-cyclopropanecarboxylic acid: Lacks the vinyl group.
(1S,2R)-1-Amino-2-vinyl-cyclopropanecarboxylic acid: Lacks the Boc protection.
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-methyl-cyclopropanecarboxylic acid: Has a methyl group instead of a vinyl group
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
(1S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7?,11-/m0/s1 |
Clave InChI |
RFAQWADNTLIWMG-QRIDDKLISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@]1(CC1C=C)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


